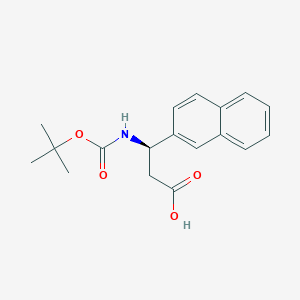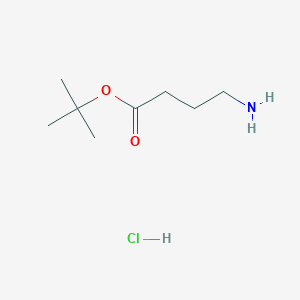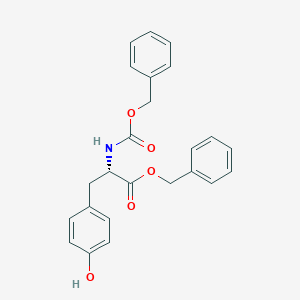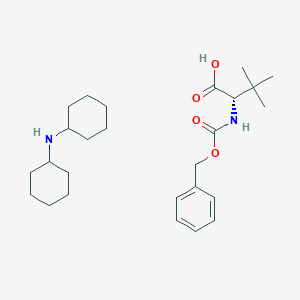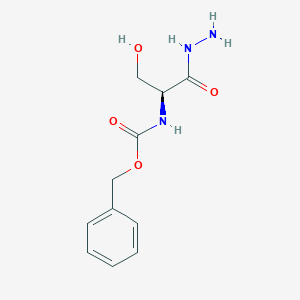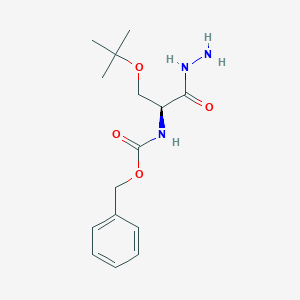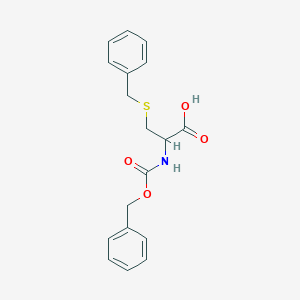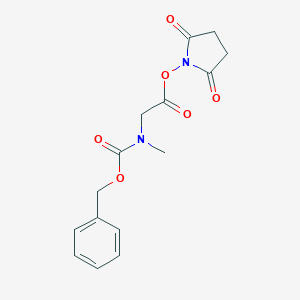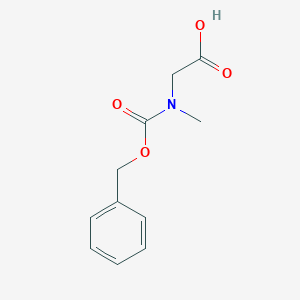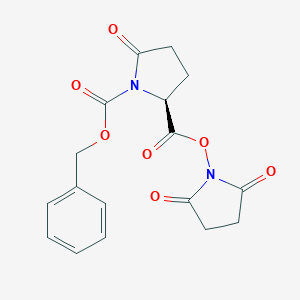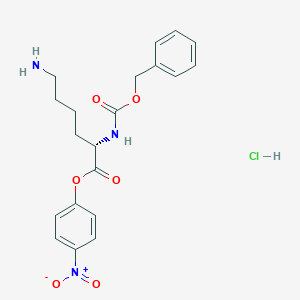
Z-LYS-ONP HCL
Descripción general
Descripción
4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride, also known as 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride, is a useful research compound. Its molecular formula is C20H24ClN3O6 and its molecular weight is 437.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Determinación de Proteasa
Z-LYS-ONP HCL se utiliza ampliamente como un sustrato cromogénico sintético para la determinación de proteasas serínicas y tiol. Esto incluye enzimas como uroquinasa, tripsina, catepsina B, catepsina L y papaína. Ayuda a cuantificar la actividad enzimática al producir un cambio de color al ser escindido por la proteasa .
Titulación de la Actividad Enzimática
Sirve como un titulante del sitio activo en los métodos de titulación desarrollados para determinar la concentración de proteinasa de serina similar a la tripsina. Las características de this compound lo hacen óptimo para tales ensayos .
Mecanismo De Acción
Target of Action
Z-LYS-ONP HCL, also known as Z-L-Lys-ONp hydrochloride, 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride, Z-Lys-ONp (hydrochloride), or Z-Lys-ONp hydrochloride, primarily targets serine proteases and thiol proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, and cell signaling .
Mode of Action
This compound acts as a chromogenic substrate for these proteases . When the compound interacts with its targets, it undergoes a color change that can be measured spectrophotometrically . This color change is indicative of the protease activity and can be used to quantify the amount of active protease present .
Biochemical Pathways
The compound’s interaction with its targets affects the proteolytic pathways in which these proteases are involved . For instance, it can influence the degradation and presentation of antigens by inhibiting lysosomal cysteine proteinases .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (437.87 g/mol ) can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is ultimately excreted.
Result of Action
The primary result of this compound’s action is the inhibition of protease activity . By acting as a chromogenic substrate, it allows for the quantification of active protease, providing valuable information about the proteolytic activity within a given system . This can be particularly useful in research settings, where understanding protease activity can shed light on various biological processes and disease states .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy can be influenced by the pH of the environment, as certain proteases have optimal activity at specific pH levels . Understanding these environmental influences is crucial for effectively utilizing and interpreting results from this compound.
Análisis Bioquímico
Biochemical Properties
Z-LYS-ONP HCL is a chromogenic substrate used for the differentiation and characterization of proteases and endopeptidases . It interacts with enzymes such as trypsin, cathepsin B, cathepsin L, and bromelain . The nature of these interactions involves the hydrolysis of the compound, which can be monitored using mass spectroscopy studies .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by specific enzymes. For instance, when used as a substrate for trypsin, the hydrolysis reaction can be monitored using mass spectroscopy .
Propiedades
IUPAC Name |
(4-nitrophenyl) (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6.ClH/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27;/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25);1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZLPXVXTZKFDV-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4272-71-3 (Parent) | |
| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00176198 | |
| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-15-9 | |
| Record name | L-Lysine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N2-[(phenylmethoxy)carbonyl]lysinate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is Z-L-Lys-ONp hydrochloride used to measure bromelain activity?
A1: Z-L-Lys-ONp hydrochloride serves as a chromogenic substrate for bromelain activity assays. Bromelain, a protease enzyme, cleaves the peptide bond within Z-L-Lys-ONp hydrochloride, releasing the yellow-colored compound p-nitrophenol (pNP) []. The amount of pNP released is directly proportional to the bromelain activity and can be quantified spectrophotometrically at 410 nm. This method allows for a sensitive and quantitative assessment of bromelain activity in various samples.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


